molecular formula C26H29N3O2 B4807919 2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B4807919
M. Wt: 415.5 g/mol
InChI Key: ZQWBADDRCJLZSU-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (CAS: 302553-74-8) is a spirocyclic benzoquinazoline derivative characterized by a fused quinazoline core linked to a cyclohexane ring via a spiro junction. The molecule features a 3-hydroxypropylamino substituent at position 2 and a phenyl group at position 3. Its molecular formula is C26H28N2O2, with a molecular weight of 400.5 g/mol. Key computed properties include an XLogP3 value of 5, a topological polar surface area (TPSA) of 52.9 Ų, and one hydrogen bond donor and three acceptors, suggesting moderate lipophilicity and solubility .

Properties

IUPAC Name

2-(3-hydroxypropylamino)-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c30-17-9-16-27-25-28-23-21-13-6-5-10-19(21)18-26(14-7-2-8-15-26)22(23)24(31)29(25)20-11-3-1-4-12-20/h1,3-6,10-13,30H,2,7-9,14-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBADDRCJLZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives typically involves multi-step reactions. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate, leading to the formation of 3-p-methoxyphenyl-4-oxo-2-mercapto-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-4,1’-cyclohexane) . This intermediate can be further transformed through various reactions, including alkylation, acylation, and cyclization, to yield the desired spiroquinazoline derivatives.

Industrial Production Methods

Industrial production of spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group may yield aldehydes or ketones, while reduction of the quinazoline moiety may produce dihydroquinazoline derivatives.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with enzymes or receptors, while the quinazoline moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous spiro-benzoquinazoline derivatives, focusing on substituents, molecular properties, and reported bioactivities.

Compound Molecular Formula MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų) Key Substituents Reported Activities
Target: 2-((3-Hydroxypropyl)amino)-3-phenyl-... (CAS: 302553-74-8) C26H28N2O2 400.5 5 1 3 52.9 3-hydroxypropylamino, phenyl Not explicitly reported
2-(Benzylsulfanyl)-3-phenyl-... (CAS: 172984-42-8) C30H28N2OS 464.62 Not reported 1 3 Not reported Benzylsulfanyl, phenyl Not reported
3-Ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Not reported ~400* Not reported 1 3 ~52.9* Ethyl, methylthio Antitumor, antimonoaminoxidase
1'-(3,4,5-Trihydroxybenzoyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (4d) C21H22N2O4 366.4 Not reported 3 6 ~120* 3,4,5-trihydroxybenzoyl Antioxidant potential inferred
3-(Prop-2-en-1-yl)-2-(propylsulfanyl)-... (CAS: 337496-43-2) C22H26N2OS 366.5 Not reported 1 3 Not reported Allyl, propylsulfanyl, cyclopentane Not reported

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3-hydroxypropylamino group contributes to a balanced XLogP3 (5), suggesting moderate membrane permeability. In contrast, sulfanyl-substituted analogs (e.g., benzylsulfanyl in ) may exhibit higher lipophilicity due to non-polar sulfur atoms, though data is lacking.

Bioactivity Correlations: Ethyl and methylthio substituents in correlate with antitumor and antimonoaminoxidase activity, suggesting that electron-withdrawing groups enhance interactions with enzymatic targets. The target’s hydroxypropylamino group could offer hydrogen-bonding capabilities for selective receptor binding, though bioactivity data remains unreported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
Reactant of Route 2
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

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